molecular formula C7H9ClFNO B1450234 2-(Aminomethyl)-3-fluorophenol hydrochloride CAS No. 2094868-94-5

2-(Aminomethyl)-3-fluorophenol hydrochloride

Cat. No.: B1450234
CAS No.: 2094868-94-5
M. Wt: 177.6 g/mol
InChI Key: YFUCBSZFLACUEJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6 g/mol. The purity is usually 95%.
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Biological Activity

2-(Aminomethyl)-3-fluorophenol hydrochloride (CAS No. 2094868-94-5) is an organic compound notable for its diverse biological activities. This compound belongs to the class of aminomethyl phenols, characterized by a specific arrangement of functional groups that significantly influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula: C7_7H9_9ClFNO
  • Molecular Weight: 177.60 g/mol
  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Melting Point: 216°C - 220°C
  • Boiling Point: Approximately 342.1°C

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In various cancer cell lines, including breast and prostate cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. Notably, a biphasic dose-response relationship has been identified, where low concentrations lead to cell death while higher concentrations may stimulate growth in certain cell types . This dual effect highlights the importance of dosage in therapeutic applications.

Antibacterial Effects

In addition to its anti-inflammatory and anticancer activities, this compound exhibits antibacterial properties. It has been effective against several bacterial strains in vitro, suggesting its potential as a novel antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Analgesic Properties

Recent studies have indicated that this compound may serve as an analgesic agent, providing pain relief through modulation of pain perception pathways. This property could make it a candidate for further development in pain management therapies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It is believed to modulate pathways involved in inflammation and pain perception by binding to specific targets within cells. Further studies are required to elucidate the precise molecular mechanisms underlying its effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC7_7H9_9ClFNOAnti-inflammatory and analgesic properties
2-(Aminomethyl)-4-fluorophenol hydrochlorideC7_7H9_9ClFNOSimilar structure; different fluorine position
3-(Aminomethyl)-2-fluorophenol hydrobromideC7_7H9_9BrFNOBromine instead of chlorine; different reactivity
4-Aminomethyl-2-fluorophenolC7_7H8_8FNOLacks hydrochloride; different biological activity

This comparative analysis underscores the unique biological activities associated with the positioning of functional groups within these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in a murine model of arthritis, suggesting its potential utility in clinical settings.
  • Anticancer Research : In vitro testing on MCF-7 breast cancer cells revealed that low concentrations of the compound effectively induced apoptosis without affecting normal cell viability, highlighting its selective action against cancerous cells .
  • Antibacterial Testing : Laboratory evaluations confirmed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential.

Properties

IUPAC Name

2-(aminomethyl)-3-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUCBSZFLACUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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